1-difluoromethanesulfonylpiperidin-4-ol
Description
1-Difluoromethanesulfonylpiperidin-4-ol is a fluorinated piperidine derivative characterized by a difluoromethanesulfonyl group (-SO₂CF₂H) at the 1-position and a hydroxyl group at the 4-position of the piperidine ring. Fluorinated sulfonyl groups are known to enhance metabolic stability, bioavailability, and electronegativity, making such compounds valuable in medicinal chemistry and drug development .
Properties
CAS No. |
1156133-61-7 |
|---|---|
Molecular Formula |
C6H11F2NO3S |
Molecular Weight |
215.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-difluoromethanesulfonylpiperidin-4-ol involves several steps. One common synthetic route includes the reaction of piperidin-4-ol with difluoromethanesulfonyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-Difluoromethanesulfonylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Difluoromethanesulfonylpiperidin-4-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: Used in the production of various chemical products
Mechanism of Action
The mechanism of action of 1-difluoromethanesulfonylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural differences, molecular weights, and substituent effects among 1-difluoromethanesulfonylpiperidin-4-ol and related compounds:
*Calculated based on molecular formulas where exact weights are unavailable.
Key Research Findings
Electron-Withdrawing Effects
The difluoromethanesulfonyl group in this compound provides stronger electron-withdrawing effects compared to methylsulfonyl (-SO₂Me) or chlorobenzenesulfonyl (-SO₂C₆H₄Cl) groups.
Lipophilicity and Bioavailability
Compounds like 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol () exhibit higher lipophilicity due to the phenyl and alkyl groups, which may improve blood-brain barrier penetration for CNS applications. In contrast, the polar hydroxyl and sulfonyl groups in this compound could limit its distribution but enhance solubility in aqueous environments .
Steric Effects
The simpler structure of this compound may offer advantages in synthetic accessibility and target engagement .
Fluorination Impact
Trifluoromethyl (-CF₃) and difluoromethanesulfonyl (-SO₂CF₂H) groups both contribute to metabolic stability. However, the latter’s dual fluorine atoms and sulfonyl moiety may confer superior resistance to enzymatic degradation compared to non-sulfonylated analogs like 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
